molecular formula C28H50N4O7 B14050495 2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide

2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide

Cat. No.: B14050495
M. Wt: 554.7 g/mol
InChI Key: DOGIDQKFVLKMLQ-JZDXKZDCSA-N
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Description

2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide involves several steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these reactions to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H50N4O7

Molecular Weight

554.7 g/mol

IUPAC Name

2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide

InChI

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16?,17?,18?,20?,21?,22?,23?,28-/m1/s1

InChI Key

DOGIDQKFVLKMLQ-JZDXKZDCSA-N

Isomeric SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C

Origin of Product

United States

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